1,2-Dilinoleoyl-SN-glycero-3-phosphocholine

Vue d'ensemble

Description

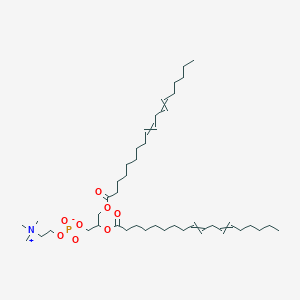

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine is a phospholipid compound with the molecular formula C44H80NO8P and a molecular weight of 782.08 g/mol . It is a derivative of phosphatidylcholine, where two linoleic acid molecules are esterified to the glycerol backbone. This compound is commonly used in the study of biological membranes due to its structural similarity to natural phospholipids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine can be synthesized through a series of esterification and phosphorylation reactions starting from linoleic acid . The general synthetic route involves:

Esterification: Linoleic acid is esterified with glycerol to form 1,2-dilinoleoyl-glycerol.

Phosphorylation: The 1,2-dilinoleoyl-glycerol is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and phosphorylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

DLPC is susceptible to hydrolysis, especially under alkaline or acidic conditions. The hydrolysis process leads to the formation of free fatty acids and lysophosphatidylcholine (LPC). The following reactions summarize the hydrolysis pathway:

Research has shown that DLPC hydrolyzes in high-temperature water (175–350 °C), yielding oleic acid and various phosphorus-containing products. This reaction is catalyzed by oleic and phosphoric acids formed during the process .

Oxidation Reactions

DLPC can undergo oxidation, particularly in lipid peroxidation processes. The oxidation of linoleic acid residues can lead to the formation of reactive aldehydes such as 4-hydroxynonenal, which are significant in cellular signaling and stress responses.

The oxidation pathway can be summarized as follows:

Studies indicate that DLPC exhibits both antioxidant and prooxidant properties depending on the environment, such as its interaction with tocopherols in oil-water systems .

Transphosphatidylation Reactions

Transphosphatidylation involves the transfer of the phosphocholine moiety from one glycerophospholipid to another. This reaction can be utilized for synthesizing radiolabeled phospholipids for research purposes.

The general reaction can be represented as:

This method has been effectively employed for producing labeled derivatives of DLPC using glycerol and phospholipase D .

Membrane Studies

DLPC is extensively used in membrane studies due to its ability to form stable lipid bilayers that mimic biological membranes. This property is crucial for understanding membrane dynamics, protein interactions, and drug delivery mechanisms.

Drug Delivery Systems

The self-assembling nature of DLPC allows it to form liposomes and micelles efficiently in aqueous environments, making it a valuable component in drug delivery systems. Its high membrane fluidity enhances the encapsulation efficiency of therapeutic agents.

Biochemical Research

DLPC's involvement in signaling pathways related to insulin sensitivity and lipolysis indicates its potential therapeutic applications in metabolic disorders such as obesity and diabetes . Research has demonstrated that DLPC enhances lipolysis through a TNFα-dependent pathway, highlighting its role in adipocyte metabolism.

Applications De Recherche Scientifique

Biochemical Applications

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine is primarily used for:

- Cell Membrane Studies : This phospholipid is integral to the study of lipid bilayers and cellular membranes due to its structural properties. It mimics natural cell membrane composition, allowing researchers to explore membrane dynamics and interactions.

- Drug Delivery Systems : The compound can form liposomes and micelles, which are essential for targeted drug delivery. These structures enhance the solubility and bioavailability of hydrophobic drugs.

- Biochemical Assays : Utilized in assays to study enzyme activities and receptor-ligand interactions, this compound serves as a substrate or a component of assay buffers.

Pharmacological Applications

Research indicates that this compound has potential therapeutic uses:

- Insulin Sensitivity : A study demonstrated that this phospholipid enhances insulin sensitivity in palmitate-treated myotubes, suggesting its role in metabolic regulation .

- Lipolysis Induction : It has been shown to induce lipolysis in adipocytes, which could be beneficial for weight management and metabolic disorders .

Membrane Model Systems

The ability to create artificial membranes using this compound has significant implications:

- Modeling Biological Membranes : Researchers utilize this phospholipid to create model systems that replicate the characteristics of biological membranes. This aids in studying membrane-associated processes such as protein folding and lipid-protein interactions.

- Lipidomic Studies : As part of lipidomic profiling, this phospholipid helps in understanding lipid composition in various biological samples. Its incorporation into lipidomic studies can provide insights into disease mechanisms .

-

Lipidomic Analysis in Cancer Research :

A comprehensive study compared the lipid profiles of lung tumors with surrounding tissues using various analytical methods. The inclusion of this compound allowed for a detailed understanding of lipid alterations in cancer cells . -

Micelle Formation for Drug Delivery :

Research demonstrated that micelles formed from this compound significantly improved the delivery efficiency of poorly soluble anticancer drugs in vitro. This study highlights its potential as a carrier system for therapeutic agents .

Mécanisme D'action

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine exerts its effects through several mechanisms:

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dioleoyl-SN-glycero-3-phosphocholine: Similar in structure but contains oleic acid instead of linoleic acid.

1,2-Dioctanoyl-SN-glycero-3-phosphocholine: Contains octanoic acid chains, making it more hydrophobic.

Uniqueness

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine is unique due to its high degree of unsaturation, which significantly influences membrane properties and biological activities. Its ability to induce white adipose browning and increase insulin sensitivity sets it apart from other phospholipids .

Activité Biologique

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine (DLPC) is a phospholipid that has garnered attention for its potential biological activities, particularly in the context of metabolic health and neuroprotection. This article explores the biological activity of DLPC, focusing on its effects on insulin sensitivity, lipolysis, and neuronal health, supported by relevant case studies and research findings.

Insulin Sensitivity and Lipolysis

Recent studies have highlighted the role of DLPC in enhancing insulin sensitivity and promoting lipolysis in adipocytes. A significant study demonstrated that DLPC increases insulin sensitivity in palmitate-treated myotubes and induces lipolysis in 3T3-L1 adipocytes. The treatment with DLPC resulted in an increase in tumor necrosis factor α (TNF-α) release, which is pivotal for lipolytic activity. Suppression of TNF-α via short interfering RNA (siRNA) mitigated the lipolytic effects of DLPC, indicating a TNF-α-dependent mechanism. Furthermore, DLPC treatment elevated peroxisome proliferator-activated receptor α (PPARα) expression levels in C2C12 myocytes, suggesting a pathway through which DLPC attenuates palmitate-induced insulin resistance by suppressing inflammation .

The mechanisms underlying the biological activities of DLPC can be summarized as follows:

- Insulin Sensitivity : DLPC enhances insulin signaling through PPARα activation and TNF-α modulation.

- Lipolysis : Induces lipolytic activity in adipocytes via TNF-α pathways.

- Neuroprotection : Protects neurons from apoptosis through mechanisms that may involve ER stress modulation.

Research Findings Summary Table

Case Studies

-

Case Study on Obesity-Induced Insulin Resistance :

- A study investigated the effects of DLPC on obesity-related insulin resistance. The results indicated that DLPC treatment significantly improved glucose uptake in muscle cells and enhanced lipid metabolism in adipose tissues, suggesting its therapeutic potential for managing obesity-related disorders.

-

Neurodegenerative Disease Model :

- In a model of Alzheimer's disease using PC12 cells, DLPC-related compounds demonstrated a protective effect against amyloid-β-induced cell death. This was associated with decreased markers of ER stress and improved cell viability.

Propriétés

IUPAC Name |

[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21-/t42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXDQWZBHIXIEJ-LNDKUQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260902 | |

| Record name | 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:2(9Z,12Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

998-06-1 | |

| Record name | 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=998-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Dilinoleoyllecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Dilinoleoyllecithin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(all-Z)]-[4-oxido-10-oxo-7-[(1-oxooctadeca-9,12-dienyl)oxy]-3,5,9-trioxa-4-phosphaheptacosa-18,21-dienyl]trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DILINOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L874P1M1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PC(18:2(9Z,12Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,2-Dilinoleoyl-SN-glycero-3-phosphocholine (this compound) and what are its key biological functions?

A1: this compound (this compound), often abbreviated as DLPC, is a phospholipid commonly found in biological membranes, particularly in plants like soybeans. It's characterized by two linoleic acid chains attached to the glycerol backbone. Research suggests that DLPC possesses various biological activities, including:

- Anti-inflammatory effects: DLPC has been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, in macrophages []. This effect is mediated through the activation of the Nrf2 pathway, which regulates cellular defense mechanisms against oxidative stress.

- Improving insulin sensitivity: Studies have demonstrated that DLPC can enhance insulin sensitivity in muscle cells treated with palmitate, a saturated fatty acid known to induce insulin resistance []. This suggests a potential role for DLPC in managing metabolic disorders like type 2 diabetes.

- Promoting adipose browning: Emerging evidence suggests that DLPC secreted from skeletal muscle may contribute to systemic energy homeostasis by promoting the browning of white adipose tissue []. This process involves the conversion of energy-storing white fat cells into energy-burning beige fat cells, potentially impacting obesity and related metabolic conditions.

Q2: How does DLPC interact with biological membranes?

A2: As a phospholipid, DLPC readily incorporates into lipid bilayers, which are the fundamental building blocks of cell membranes. Its two unsaturated linoleic acid chains influence the fluidity and packing of the membrane. This interaction is crucial for various cellular processes, including membrane protein function, signal transduction, and vesicle formation. []

Q3: How does the presence of DLPC in liposomes affect their stability during storage?

A3: Liposomes containing DLPC, due to its unsaturated linoleic acid chains, are susceptible to chemical degradation during long-term storage, particularly at higher temperatures []. This degradation is primarily driven by lipid peroxidation, a process accelerated by factors like temperature, oxygen exposure, and the presence of metal ion contaminants.

Q4: What strategies can be employed to improve the stability of DLPC-containing liposomes during storage?

A4: Several approaches can be used to enhance the stability of liposomes formulated with DLPC:

- Chelation of metal ions: Removing or chelating metal ion contaminants, especially iron, from the formulation can significantly reduce lipid peroxidation and improve stability [].

- Storage temperature control: Storing lyophilized DLPC-containing formulations at lower temperatures (e.g., 4°C) helps slow down degradation rates [].

- Oxygen depletion: Reducing the oxygen content in the sample prior to lyophilization can minimize oxidative degradation [].

Q5: Can DLPC be used as an elicitor to induce plant defense mechanisms against insects?

A5: While DLPC itself hasn't been directly identified as an insect elicitor, studies have shown that certain phospholipids, particularly those with specific fatty acid compositions, can trigger defense responses in plants []. In the case of the white-backed planthopper (Sogatella furcifera), four phospholipids, including this compound (DLPC), were isolated and identified as elicitors in the insect that induce the production of an ovicidal substance, benzyl benzoate, in specific Japonica rice plant varieties [].

Q6: How does the structure of DLPC relate to its biological activity?

A6: The presence of two linoleic acid chains in DLPC is crucial for its biological activity. These unsaturated fatty acids influence the fluidity and packing of cell membranes, potentially affecting the function of membrane proteins and signaling pathways. Further research is needed to fully elucidate the structure-activity relationships of DLPC and its derivatives.

Q7: What analytical techniques are commonly used to characterize and quantify DLPC?

A7: Several analytical methods are employed for DLPC analysis:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with an evaporative light scattering detector (ELSD), enables the separation and quantification of individual phosphatidylcholine species, including DLPC []. This technique allows for the determination of DLPC content in various samples.

- Mass Spectrometry (MS): MS techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are used to identify and confirm the molecular weight and structure of DLPC [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about DLPC, aiding in the identification and characterization of its molecular features [].

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to study the interactions of DLPC within lipid bilayers, providing insights into its effects on membrane structure and dynamics [, ].

- Raman Spectroscopy: This technique offers insights into the hydrocarbon chain disorder within phospholipid bilayers, including those containing DLPC, by analyzing specific vibrational modes [].

Q8: What are the potential therapeutic applications of DLPC?

A8: The diverse biological activities of DLPC make it a promising candidate for therapeutic development in areas such as:

- Inflammatory diseases: The anti-inflammatory properties of DLPC, mediated by the induction of HO-1, suggest its potential in managing conditions like inflammatory bowel disease and arthritis [].

- Metabolic disorders: DLPC's ability to improve insulin sensitivity in muscle cells and potentially enhance adipose browning highlights its therapeutic potential for treating type 2 diabetes and obesity [, ].

- Neurodegenerative diseases: Research on related phospholipids suggests possible applications in addressing neurodegenerative diseases like Alzheimer's disease [].

Q9: What are the limitations of using DLPC in therapeutic applications?

A9: Despite its therapeutic promise, there are challenges associated with using DLPC:

- Stability: The susceptibility of DLPC to oxidation necessitates the development of stable formulations and appropriate storage conditions to ensure its efficacy. []

Q10: How can computational chemistry and modeling be utilized in DLPC research?

A10: Computational methods are valuable tools for understanding DLPC's behavior and interactions:

- Molecular dynamics (MD) simulations: MD simulations can provide insights into how DLPC incorporates into lipid bilayers, influencing membrane fluidity, structure, and interactions with other molecules [, ].

- Free energy calculations: These calculations can help determine the energetic favorability of DLPC interactions with other molecules, such as drugs or membrane proteins [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.